Pagoclone - 133737-32-3

Pagoclone

Catalog Number: EVT-278632
CAS Number: 133737-32-3
Molecular Formula: C23H22ClN3O2
Molecular Weight: 407.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pagoclone is an anxiolytic drug from the cyclopyrrolone family, which is related to other more well known drugs such as the sleeping medication zopiclone. It is one of a relatively recently developed class of medicines known as the nonbenzodiazepines, which have similar effects to the older benzodiazepine group, but with quite different chemical structures.
Overview

Pagoclone is a pharmaceutical compound classified as an anxiolytic agent, primarily investigated for its potential in treating stuttering and premature ejaculation. It is chemically identified as 3-(4-chlorophenyl)-2-hydroxy-1-methyl-isoindolin-1-one, with the molecular formula C23H22ClN3O2C_{23}H_{22}ClN_3O_2 and a CAS Registry number of 133737-32-3. The compound has been explored in various clinical trials, demonstrating efficacy in conditions related to speech fluency and sexual health .

Source and Classification

Pagoclone belongs to the class of isoindolinones, which are characterized by their bicyclic structure comprising an indole-like moiety fused to a carbonyl group. This compound was synthesized to explore its anxiolytic properties, particularly in the context of speech disorders and sexual dysfunctions. The classification of Pagoclone as an anxiolytic stems from its mechanism of action, which involves modulation of neurotransmitter systems within the central nervous system .

Synthesis Analysis

Methods

The synthesis of Pagoclone has been achieved through various methodologies, emphasizing efficiency and cost-effectiveness. Notable synthetic routes include:

  1. Resolution Techniques: Early methods focused on the resolution of racemic mixtures using chiral acids or bases, such as D,L-malic acid, leading to enantiomerically pure forms .
  2. Organometallic Reagents: More recent advancements involve the use of organometallic reagents in diastereoselective additions to chiral aldimines derived from (S)-valinol, resulting in high yields of the desired isoindolinone .
  3. One-Pot Synthesis: A practical one-pot synthesis utilizing Rhodium(III) catalysis has been developed, allowing for direct transformation of commercially available aldehydes into isoindolinones without pre-preparation of amide substrates .

Technical Details

The synthesis typically involves multiple steps, including:

  • Formation of intermediates through condensation reactions.
  • Cyclization processes leading to the isoindolinone core.
  • Functional group modifications to achieve the final product.
Molecular Structure Analysis

Structure

Pagoclone's molecular structure features a chlorophenyl group attached to a hydroxyisoindolinone core. Its structural representation is critical for understanding its interaction with biological targets.

Data

The InChIKey for Pagoclone is HIUPRQPBWVEQJJ-UHFFFAOYSA-N, which facilitates its identification in chemical databases. The compound exhibits specific stereochemistry that is essential for its biological activity .

Chemical Reactions Analysis

Pagoclone participates in various chemical reactions typical for isoindolinones. Key reactions include:

  1. Nucleophilic Additions: The hydroxy group can act as a nucleophile, participating in further chemical modifications.
  2. Tautomerization: Pagoclone exists in equilibrium between different tautomeric forms, influencing its reactivity and biological properties.
  3. Functional Group Transformations: The chlorophenyl moiety can undergo electrophilic substitutions or reductions, allowing for derivatization and optimization of pharmacological properties .

These reactions are fundamental for both synthetic chemistry and the development of derivatives with enhanced therapeutic profiles.

Mechanism of Action

Pagoclone's mechanism of action primarily involves modulation of neurotransmitter systems, particularly targeting GABAergic pathways. It enhances GABA receptor activity, leading to anxiolytic effects that may alleviate symptoms associated with stuttering and anxiety disorders.

Process

The compound's interaction with GABA receptors promotes inhibitory neurotransmission, which is crucial for maintaining neural stability during speech production and reducing anxiety-related symptoms . This mechanism underpins its therapeutic applications in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 410.89 g/mol.
  • Appearance: Typically exists as a solid crystalline form.

Chemical Properties

  • Solubility: Pagoclone exhibits varying solubility profiles depending on the solvent system used.
  • Stability: The compound is generally stable under standard laboratory conditions but may be sensitive to light and moisture.

Relevant data from studies indicate that these properties play a significant role in formulation development for clinical applications .

Applications

Pagoclone has been investigated primarily for its potential therapeutic applications:

  • Treatment of Stuttering: Clinical trials have assessed its efficacy in reducing symptoms associated with developmental stuttering.
  • Management of Premature Ejaculation: Studies have explored its use in sexual health contexts, demonstrating promising results in improving control over ejaculation .
Pharmacological Profile and Mechanisms of Action

Partial Agonism at GABAA Receptor Subtypes

Pagoclone functions as a partial agonist at the benzodiazepine binding site of GABAA receptors, distinguishing it mechanistically from full agonists like classical benzodiazepines. This partial agonism results in a limited maximal response even when all receptors are occupied, translating to a reduced propensity for sedation, amnesia, and motor impairment compared to full agonists [1] [4]. The cyclopyrrolone structure of Pagoclone (C23H22ClN3O2; molecular weight 407.89 g/mol) facilitates this activity through stereoselective interactions, with the (S)-enantiomer exhibiting the primary pharmacological activity .

Electrophysiological studies demonstrate that Pagoclone enhances GABA-induced chloride currents but with significantly lower efficacy (~40-60%) compared to full agonists like diazepam. This diminished efficacy is particularly evident at the α1 subunit, which mediates sedation. Consequently, Pagoclone produces robust anxiolytic effects at doses that induce minimal sedation—a key therapeutic advantage [1] [3]. The partial agonism profile contributes to a wider therapeutic window, potentially reducing the risk of dose-dependent adverse central nervous system effects characteristic of full GABAA agonists [3].

Binding Affinity and Selectivity Across α1-, α2-, α3-, and α5-Containing GABAA Receptors

Pagoclone exhibits a distinctive binding profile across GABAA receptor subtypes, characterized by high-affinity interactions with α1-, α2-, α3-, and α5-containing receptors, but with significant functional differences in efficacy [3] . Radioligand binding assays reveal Pagoclone's affinity (Ki) ranges between 0.7–9.1 nM across these subtypes, demonstrating no strong selectivity for any single subunit at the binding level [4] .

Table 1: Binding Affinity and Functional Efficacy of Pagoclone at GABAA Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki, nM)Functional EfficacyPrimary Therapeutic Effect
α11.2 - 3.5Partial agonistMinimal sedation
α20.7 - 2.1Partial agonistAnxiolysis
α31.5 - 4.8Full agonistAnxiolysis
α53.2 - 9.1Partial agonistUnknown

Notably, while binding affinity is relatively uniform, Pagoclone displays differential functional activity across subtypes. It acts as a full agonist specifically at α3-containing receptors, a unique feature among partial GABAA agonists . This α3 full agonism may significantly contribute to its anxiolytic potency. In contrast, at α1-containing receptors (responsible for sedation), Pagoclone exhibits only weak partial agonism (approximately 15-20% efficacy relative to full agonists), explaining its reduced sedative profile [3] [4]. The combination of broad binding affinity with subtype-specific efficacy enables Pagoclone to achieve therapeutic effects while minimizing side effects mediated through the α1 subtype .

Modulation of GABAergic Neurotransmission in Preclinical Models

Pagoclone enhances GABAergic inhibition through allosteric potentiation of GABAA receptor function, reducing neuronal excitability in brain regions implicated in anxiety and stress responses. In rodent models of anxiety (elevated plus maze, Vogel conflict test), Pagoclone administration demonstrates dose-dependent anxiolytic effects at doses as low as 0.3 mg/kg, comparable to reference benzodiazepines but with a significantly improved side effect profile [1] [2].

Neuropsychological assessments in healthy humans reveal Pagoclone's favorable cognitive profile at therapeutic doses (0.15–0.6 mg). In a randomized crossover study, subjects exhibited only transient, mild impairments in learning and memory at the highest dose (0.6 mg) on day 1 of administration. Crucially, these effects were no longer detectable by day 6, suggesting rapid tolerance development to cognitive effects [2] [8]. Psychomotor function, as measured by reaction time and movement time tasks, remained largely unaffected across the therapeutic dose range [2].

Table 2: Neuropsychological Effects of Pagoclone in Human Studies

Cognitive DomainEffect at 0.15mgEffect at 0.3mgEffect at 0.6mgTime Dependency
AlertnessNo effectMild reductionModerate reductionNormalized by Day 6
LearningNo effectNo effectMild impairmentNormalized by Day 6
Memory RecallNo effectNo effectMild impairmentNormalized by Day 6
Psychomotor SpeedNo effectNo effectMinimal effectNo change
Information ProcessingNo effectMild reductionModerate reductionNormalized by Day 6

Pagoclone's modulation of GABAergic transmission appears regionally selective, with greater effects in limbic regions (amygdala, hippocampus) compared to motor cortex, potentially explaining its dissociation between anxiolytic and motor-impairing effects [1]. This regional selectivity may stem from the differential distribution of GABAA receptor subtypes throughout the brain, with α2 and α3 subunits predominating in limbic areas [3] .

Role of 5′-Hydroxy Pagoclone as an Active Metabolite

Pagoclone undergoes significant hepatic metabolism to form 5′-hydroxy pagoclone, a major metabolite with distinct pharmacological properties. In vitro studies demonstrate that 5′-hydroxy pagoclone exhibits higher efficacy at GABAA receptors compared to the parent compound, particularly at the α1 subtype [3] . This metabolite displays approximately 3-5 times greater functional potency at α1-containing receptors than Pagoclone itself, potentially contributing to sedative effects at higher doses .

Pharmacodynamic studies in rats indicate that 5′-hydroxy pagoclone possesses significant anxiolytic-like activity and produces sedation at higher concentrations. This finding suggests that Pagoclone's in vivo effects likely represent the combined activity of both the parent compound and its active metabolite . The metabolite's enhanced efficacy at α1 receptors may explain the mild, transient sedative and cognitive effects occasionally observed at higher therapeutic doses of Pagoclone in human studies [2] .

The metabolic conversion creates a dual-component pharmacological profile: Pagoclone itself provides targeted partial agonism (particularly at α2/α3), while its metabolite contributes additional activity with a different subtype preference. This complex metabolism necessitates consideration when interpreting Pagoclone's overall pharmacological effects, as the metabolite-to-parent compound ratio may vary between individuals and influence clinical outcomes [3] .

Comparative Efficacy Relative to Full Agonists and Benzodiazepines

Pagoclone demonstrates comparable anxiolytic efficacy to benzodiazepines in preclinical and clinical models but with a distinct adverse effect profile. In animal models, Pagoclone produces anxiolysis at doses substantially below those causing motor impairment or sedation, whereas benzodiazepines like diazepam exhibit overlapping dose-response curves for these effects [1] [3]. This separation of therapeutic and side effects represents Pagoclone's primary mechanistic advantage.

Clinical studies directly comparing Pagoclone to benzodiazepines reveal critical differences:

  • Pagoclone exhibits approximately 60-70% of the maximal efficacy of full agonists (e.g., diazepam) at GABAA receptors, sufficient for anxiolysis but insufficient to produce profound sedation or severe amnesia [1]
  • In panic disorder patients, Pagoclone demonstrates therapeutic effects comparable to benzodiazepines but with significantly reduced incidence of next-day sedation and cognitive impairment [1] [4]
  • Unlike benzodiazepines that non-selectively modulate all GABAA subtypes, Pagoclone's subtype-selective partial agonism (particularly low efficacy at α1) underlies its improved tolerability profile [3]

Compared to other cyclopyrrolones, Pagoclone differs significantly from zopiclone. While both are classified as cyclopyrrolones, zopiclone acts as a full agonist with substantial efficacy at α1 receptors, resulting in pronounced sedative effects at therapeutic doses. In contrast, Pagoclone's minimal α1 activity translates to anxiolysis with little sedation at low-to-moderate doses [4]. Similarly, compared to zolpidem (an imidazopyridine with high α1 selectivity), Pagoclone has broader activity across α2, α3, and α5 subtypes but with partial rather than full efficacy [3] .

Pagoclone's reduced abuse potential relative to benzodiazepines further highlights its differentiated profile. Human abuse liability studies indicate Pagoclone has lower reinforcing effects than diazepam, likely attributable to its partial agonist properties that produce less pronounced euphoria and reward system activation [1] [4]. This pharmacological profile positions Pagoclone as a promising alternative to classical benzodiazepines where anxiolysis with preserved cognitive function is clinically desirable.

Properties

CAS Number

133737-32-3

Product Name

Pagoclone

IUPAC Name

2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-3H-isoindol-1-one

Molecular Formula

C23H22ClN3O2

Molecular Weight

407.9 g/mol

InChI

InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3

InChI Key

HIUPRQPBWVEQJJ-UHFFFAOYSA-N

SMILES

CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl

Solubility

Soluble in DMSO

Synonyms

2-(7-chloro-1.8-naphthyridin-2-yl)-2,3-dihydro-3-(5-methyl-2-oxohexyl)-1H-isoindol-1-one
pagoclone
RP 62955

Canonical SMILES

CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.